4-bromo-2-(methylsulfanyl)phenol
Description
4-Bromo-2-(methylsulfanyl)phenol is a brominated phenolic compound featuring a methylsulfanyl (-SCH₃) substituent at the ortho position relative to the hydroxyl group. This structural motif combines electron-withdrawing (bromo) and electron-donating (methylsulfanyl) groups, creating unique electronic and steric properties.
Properties
CAS No. |
89677-55-4 |
|---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Brominating Agents : Liquid bromine (Br₂) is commonly used, though N-bromosuccinimide (NBS) may reduce over-bromination risks.
-
Solvents : Dichloromethane (DCM) or chloroform, as employed in the bromination of p-cresol, provide inert environments.
-
Temperature : Low temperatures (-5 to 10°C) suppress side reactions like oxidation of the thioether to sulfoxide.
-
Catalysts : Lewis acids (e.g., FeBr₃) enhance electrophilic substitution but may complicate sulfur group stability.
Example Protocol :
-
Dissolve 2-(methylsulfanyl)phenol in DCM at -5°C.
-
Add bromine dropwise over 3–8 hours, maintaining temperature below 10°C.
-
Quench with water, extract organic layers, and purify via distillation or recrystallization.
Challenges :
-
Oxidation : The -SMe group may oxidize to sulfone under harsh conditions. Substituting Br₂ with NBS or using shorter reaction times mitigates this.
-
Regioselectivity : Competing ipso bromination (at the hydroxyl group) is possible in acidic media, necessitating pH control.
Sequential Synthesis via Intermediate Halogenation
An alternative approach introduces the bromine and methylsulfanyl groups sequentially, leveraging protective strategies to enhance regiocontrol.
Bromination Followed by Thiolation
-
Bromination of Phenol Derivatives :
-
Thiolation of 4-Bromophenol :
Thiolation Followed by Bromination
-
Synthesis of 2-(Methylsulfanyl)Phenol :
-
Bromination : As outlined in Section 1.
Alternative Methods: Coupling and Rearrangement Strategies
Cross-Coupling Reactions
Palladium-catalyzed couplings enable precise functionalization:
Dienone Rearrangement
Inspired by ipso bromination mechanisms:
-
Brominate 2-(methylsulfanyl)cyclohexa-2,5-dienone to form a dibromodienone intermediate.
-
Acid-catalyzed rearrangement yields this compound.
Advantage : High regioselectivity but requires multi-step synthesis.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(methylsulfanyl)phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions
Major Products Formed
Scientific Research Applications
4-bromo-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-(methylsulfanyl)phenol involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the bromine atom, making the aromatic ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
The following analysis compares 4-bromo-2-(methylsulfanyl)phenol with structurally related bromophenols, focusing on substituent effects, biological activity, physicochemical properties, and applications.
Substituent Effects on Electronic and Structural Properties
Key Observations :
- Electron-donating groups (e.g., -SCH₃) enhance the phenolic oxygen’s nucleophilicity, making the compound more reactive in coordination or alkylation reactions compared to electron-withdrawing substituents like -CF₃ .
Key Observations :
- Antioxidant activity correlates with electron-donating substituents (e.g., morpholine), suggesting that this compound could exhibit similar properties due to its -SCH₃ group .
- Bromophenol-zinc complexes demonstrate low toxicity, highlighting the role of metal coordination in modulating biological effects .
Physicochemical and Structural Data
Key Observations :
Q & A
Advanced Spectroscopic Characterization
Question: What advanced spectroscopic techniques are recommended for characterizing the structural and electronic properties of 4-bromo-2-(methylsulfanyl)phenol? Answer: A combination of FTIR, UV-Vis, NMR, and X-ray diffraction (XRD) is critical for comprehensive characterization. For example:
- FTIR identifies functional groups (e.g., phenolic -OH, C-Br stretching).
- UV-Vis reveals electronic transitions influenced by the bromine and methylsulfanyl substituents.
- NMR (¹H, ¹³C) resolves regiochemical ambiguities, particularly distinguishing substituent positions on the aromatic ring.
- XRD provides definitive crystallographic data, resolving bond lengths and angles.
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can validate experimental spectra by simulating vibrational and electronic transitions .
Computational Modeling
Question: How can density-functional theory (DFT) predict the reactivity and electronic structure of this compound? Answer: DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling:
- Electrostatic Potential Maps highlight nucleophilic/electrophilic regions, crucial for predicting reactivity in substitution reactions.
- HOMO-LUMO Gaps quantify electron-donating/withdrawing effects of substituents.
- Solvent Models (e.g., PCM) simulate solvent effects on stability and reaction pathways.
Benchmark against experimental data (e.g., ionization potentials, bond dissociation energies) ensures functional reliability .
Synthetic Optimization
Question: What synthetic strategies optimize the yield of this compound while minimizing by-product formation? Answer: Key strategies include:
- Stepwise Bromination and Sulfuration: Direct bromination of 2-(methylsulfanyl)phenol using NBS (N-bromosuccinimide) under controlled pH avoids di-substitution.
- Catalytic Systems: Pd/C or CuI catalysts enhance selectivity in coupling reactions.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Reaction monitoring via HPLC or GC-MS identifies by-products (e.g., di-brominated analogs) for iterative refinement .
Structure-Activity Relationships
Question: How do structural modifications at the methylsulfanyl group impact the biological activity of this compound? Answer: Systematic modifications (e.g., replacing -SMe with -SO₂Me or -SEt) alter:
- Lipophilicity: Measured via logP values, influencing membrane permeability.
- Hydrogen-Bonding Capacity: Assessed through solubility studies and molecular docking.
- Metabolic Stability: Evaluated using liver microsome assays.
For example, bulkier substituents may reduce enzymatic degradation but increase steric hindrance at target sites .
Crystallographic Challenges
Question: What are the challenges in resolving crystallographic data for this compound, and how can SHELX software address these? Answer: Challenges include:
- Disorder in Methylsulfanyl Groups: Dynamic rotation complicates electron density maps.
- Heavy Atom Effects: Bromine causes absorption errors, requiring empirical corrections.
Solutions: - SHELXT for dual-space structure solution improves phase determination.
- SHELXL Refinement with anisotropic displacement parameters and TWIN commands resolves disorder and twinning .
Data Contradiction Analysis
Question: How can contradictory data from different spectroscopic methods be reconciled when analyzing this compound? Answer:
- Cross-Validation: Compare NMR chemical shifts with DFT-predicted values to detect solvent or concentration artifacts.
- XRD as Ground Truth: Resolve conflicting FTIR/UV-Vis assignments (e.g., tautomerism) using crystallographically confirmed bond lengths.
- Error Analysis: Quantify instrumental limitations (e.g., UV-Vis detector saturation at high concentrations) .
Reaction Mechanism Elucidation
Question: What mechanistic insights guide the design of nucleophilic aromatic substitution reactions involving this compound? Answer:
- Activation via Electron-Withdrawing Groups: The methylsulfanyl group (-SMe) directs substitution to the para position relative to bromine.
- Kinetic vs. Thermodynamic Control: Polar solvents favor SNAr mechanisms, while protic solvents may promote radical pathways.
- Leaving Group Ability: Bromine’s electronegativity accelerates substitution compared to chlorine .
Stability Under Experimental Conditions
Question: How does the stability of this compound vary under different experimental conditions, and what precautions are necessary? Answer:
- Photodegradation: UV light induces C-Br bond cleavage; use amber glassware.
- Thermal Decomposition: TGA/DSC analysis identifies decomposition thresholds (~150°C).
- pH Sensitivity: Protonation of the phenolic -OH group at low pH increases solubility but may promote hydrolysis .
Analytical Method Development
Question: What chromatographic methods are optimal for separating this compound from structurally similar impurities? Answer:
- HPLC: C18 columns with acetonitrile/water gradients (0.1% TFA) resolve brominated analogs.
- GC-MS: Derivatization (e.g., silylation of -OH) enhances volatility.
- TLC: Silica gel with ethyl acetate/hexane (3:7) provides rapid qualitative analysis .
Toxicity Profiling
Question: What in vitro assays are recommended for preliminary toxicity profiling of this compound? Answer:
- MTT Assay: Assess cytotoxicity in HEK293 or HepG2 cells.
- Ames Test: Screen for mutagenicity using TA98 and TA100 strains.
- hERG Binding Assay: Predict cardiotoxicity risks via patch-clamp electrophysiology.
Note: These assays require compliance with ethical guidelines for in vitro research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
